molecular formula C37H47Cl2N5O3 B12379326 MOR agonist-2

MOR agonist-2

Cat. No.: B12379326
M. Wt: 680.7 g/mol
InChI Key: KZUQRBDBFQHGDF-NDKRRWIDSA-N
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Description

MOR agonist-2 is a compound that acts as an agonist for the mu-opioid receptor (MOR). This receptor is a class of opioid receptors that play a critical role in analgesia, reward, and euphoria. This compound has shown potential in producing analgesic effects through partial agonism of the mu-opioid receptor, while also reducing opioid misuse liability through antagonism of the dopamine D3 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MOR agonist-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired properties. Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process includes the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: MOR agonist-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

MOR agonist-2 exerts its effects by binding to the mu-opioid receptor, a G-protein coupled receptor. Upon binding, it activates the Gαi/o protein, which inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the suppression of neurotransmitter release and modulation of pain signals . Additionally, this compound can activate inwardly rectifying potassium channels and inhibit voltage-gated calcium channels, further contributing to its analgesic effects .

Properties

Molecular Formula

C37H47Cl2N5O3

Molecular Weight

680.7 g/mol

IUPAC Name

(2S,4R)-N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C37H47Cl2N5O3/c1-41(2)36(47)37(28-12-5-3-6-13-28,29-14-7-4-8-15-29)18-21-44-27-30(45)26-33(44)35(46)40-19-9-10-20-42-22-24-43(25-23-42)32-17-11-16-31(38)34(32)39/h3-8,11-17,30,33,45H,9-10,18-27H2,1-2H3,(H,40,46)/t30-,33+/m1/s1

InChI Key

KZUQRBDBFQHGDF-NDKRRWIDSA-N

Isomeric SMILES

CN(C)C(=O)C(CCN1C[C@@H](C[C@H]1C(=O)NCCCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CN(C)C(=O)C(CCN1CC(CC1C(=O)NCCCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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